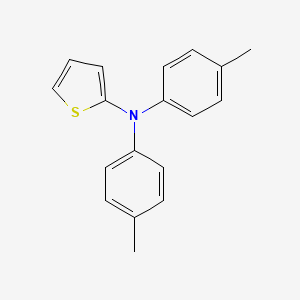

2-Thiophenamine, N,N-bis(4-methylphenyl)-

Descripción

Contextualization within Organosulfur and Amine Chemistry Research

The study of N,N-bis(4-methylphenyl)thiophen-2-amine is deeply rooted in the fields of organosulfur and amine chemistry. Organosulfur compounds, which are organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. jmchemsci.comtaylorandfrancis.com They are found in essential amino acids such as cysteine and methionine, and form the structural backbone of vital antibiotics like penicillin and sulfa drugs. britannica.comwikipedia.org In chemical research, organosulfur compounds are highly valued as reagents and versatile building blocks for creating new molecules. britannica.comnih.gov The presence of sulfur imparts unique properties compared to their oxygen-containing analogues, including different bond lengths, polarizability, and the ability to exist in various oxidation states, which enriches their chemical reactivity. britannica.com

Parallelly, amine chemistry focuses on organic compounds containing nitrogen. The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic, enabling them to participate in a vast array of chemical reactions. When integrated into aromatic systems, as in the case of N,N-bis(4-methylphenyl)thiophen-2-amine, the amine group's electronic properties can significantly influence the entire molecule. The fusion of these two domains—the sulfur-rich thiophene (B33073) ring and the electron-donating diarylamine group—creates a molecular architecture with distinct electronic characteristics that are of significant interest for synthetic and materials chemists.

Significance of Thiophene-Amine Architectures in Advanced Materials Science

The specific architecture combining a thiophene ring with a diarylamine unit, as seen in N,N-bis(4-methylphenyl)thiophen-2-amine and its analogues, is of great interest for the synthesis of materials for optoelectronic devices. mdpi.comresearchgate.net This structural motif serves as a potent electron-donating unit, a critical component in many organic functional materials. researchgate.net The incorporation of thiophene-amine structures has been a key strategy in the design of components for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netmdpi.com

Research has shown that replacing a more conventional triarylamine donor with an N,N-diarylthiophen-2-amine unit can lead to enhanced electron-donating properties. researchgate.net This is attributed to the electronic interplay between the sulfur atom in the thiophene ring and the nitrogen of the amine. This synergy facilitates charge transport and influences the material's light-absorbing and emitting properties. For instance, analogues such as N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine have been synthesized via methods like the Buchwald–Hartwig cross-coupling reaction to be explored for their potential in optoelectronics. mdpi.comresearchgate.net The widespread use of thiophene derivatives in molecular electronics, OLEDs, and photovoltaics underscores the importance of this molecular framework in the ongoing development of advanced materials. mdpi.com

Evolution of Research Perspectives on N,N-bis(4-methylphenyl)thiophen-2-amine Analogues

While the initial and most prominent research focus on thiophene-amine analogues has been in materials science, the scientific perspective on these structures is evolving. The versatility of the thiophene-amine scaffold has led to its exploration in other scientific domains, most notably in medicinal chemistry and drug discovery. The core structure's ability to be readily functionalized allows chemists to fine-tune its properties for biological applications.

A significant recent development is the identification of 3-arylaminothiophenic-2-carboxylic acid derivatives, which are structural analogues, as a new class of inhibitors for the fat mass and obesity-associated protein (FTO). nih.gov FTO is an RNA demethylase that has been identified as a promising drug target for acute myeloid leukemia (AML). nih.gov The discovery that these thiophene-amine derivatives can exhibit potent antileukemia activity marks a pivotal expansion from their traditional role in optoelectronics. nih.gov This line of research demonstrates that by modifying the core thiophene-amine structure—in this case, by adding a carboxylic acid group and varying the aryl substituents—it is possible to develop compounds with specific biological activities. This evolution highlights a broader trend in chemical research where established molecular frameworks from one field are repurposed to address challenges in another, opening up new avenues for therapeutic development.

Propiedades

IUPAC Name |

N,N-bis(4-methylphenyl)thiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS/c1-14-5-9-16(10-6-14)19(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGJJUJVDAJKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650546 | |

| Record name | N,N-Bis(4-methylphenyl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89331-93-1 | |

| Record name | N,N-Bis(4-methylphenyl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Thiophenamine Core Construction

The foundational step in the synthesis of the target molecule is the formation of the 2-aminothiophene ring. Several classical and modern heterocyclic chemistry methods are applicable for this purpose.

The key transformation to arrive at the title compound is the formation of two carbon-nitrogen (C-N) bonds between the 2-thiophenamine (B1582638) core and two molecules of a p-tolyl halide. The most prominent and effective method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its functional group tolerance and broad substrate scope. wikipedia.org

The general approach involves reacting 2-aminothiophene with an excess of a 4-halotoluene (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results for coupling reactions. wikipedia.orgresearchgate.net

Table 1: Representative Buchwald-Hartwig Reaction Conditions for N,N-Diarylation

| Component | Example | Role |

|---|---|---|

| Amine | 2-Thiophenamine | Nucleophile |

| Aryl Halide | 4-Bromotoluene | Electrophile |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Source |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Accelerates oxidative addition and reductive elimination |

| Base | NaOtBu (Sodium tert-butoxide) | Deprotonates the amine or palladium-amine complex |

| Solvent | Toluene or Dioxane | Reaction Medium |

| Temperature | 80-110 °C | Provides energy for reaction |

Before N-arylation can occur, the 2-aminothiophene starting material must be synthesized. There are several established methods for this:

Gewald Aminothiophene Synthesis : This is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (like morpholine (B109124) or piperidine) to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netorganic-chemistry.org This method is highly versatile due to the availability of starting materials. researchgate.net

Paal-Knorr Thiophene (B33073) Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgchem-station.comwikipedia.org While effective, this reaction can generate toxic hydrogen sulfide (B99878) gas as a byproduct. chem-station.com

Fiesselmann Thiophene Synthesis : This reaction allows for the synthesis of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org Variations of this method can produce 3-aminothiophenes if a nitrile-containing substrate is used instead of an ester. wikipedia.org

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through several key steps: wikipedia.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 4-halotoluene, forming a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation : The 2-thiophenamine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex. Theoretical and experimental studies suggest that the base's role is to deprotonate the palladium-amine complex rather than the free amine. acs.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination of the N,N-di-p-tolyl-2-thiophenamine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The use of sterically hindered biaryl phosphine ligands is known to facilitate the reductive elimination step, which is often rate-limiting. researchgate.netacs.org

Detailed kinetic studies on the amination of five-membered heterocyclic halides have shown that the reaction rates are highly dependent on several factors. mit.edunih.gov

Nature of the Halide : The reactivity of the aryl halide follows the order I > Br > Cl, which is consistent with the bond dissociation energies. researchgate.net

Ligand Structure : The steric bulk and electronic properties of the phosphine ligand significantly influence the rates of both oxidative addition and reductive elimination. acs.org

Base and Solvent : The choice of base and solvent is interdependent. Nonpolar solvents generally require an anionic base to facilitate deprotonation without charge separation. acs.org In some systems, the reaction can be inhibited by high concentrations of the base. mit.edu The reaction rate can also be influenced by the solvent's polarity and coordinating ability. dtu.dk

While specific thermodynamic data for the synthesis of 2-Thiophenamine, N,N-bis(4-methylphenyl)- is not extensively documented, C-N cross-coupling reactions are generally designed to be exothermic to ensure favorable product formation.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, achieving high yield and purity is paramount. Optimization is typically carried out by systematically varying reaction parameters.

A common optimization strategy involves screening different combinations of palladium precatalysts, ligands, bases, and solvents. The temperature and reaction time are also critical variables.

Table 2: Hypothetical Optimization Matrix for the Synthesis of 2-Thiophenamine, N,N-bis(4-methylphenyl)-

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 92 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Dioxane | 100 | 85 |

| 4 | Pd₂(dba)₃ (0.5) | XPhos (1.25) | NaOtBu | Toluene | 110 | 89 |

Following the reaction, purification is necessary to isolate the target compound from the catalyst residues, excess reagents, and byproducts. For triarylamine compounds, the standard method of purification is column chromatography on silica (B1680970) gel. rsc.org Other techniques such as recrystallization or sublimation can also be employed depending on the physical properties of the product. unacademy.comlibretexts.org

Green Chemistry Approaches in N,N-bis(4-methylphenyl)thiophen-2-amine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of complex organic molecules, including N,N-bis(4-methylphenyl)thiophen-2-amine. These approaches focus on minimizing environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. Key areas of development in the green synthesis of this compound include the use of alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions.

One of the primary green strategies applicable to the synthesis of N,N-bis(4-methylphenyl)thiophen-2-amine is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. Traditional cross-coupling reactions often employ high-boiling point aprotic polar solvents, which can be difficult to remove and recycle. Researchers have explored the use of water, ionic liquids (ILs), and deep eutectic solvents (DESs) as greener alternatives in similar C-N coupling reactions. For instance, the use of water as a solvent in Ullmann-type C-N coupling reactions has shown promise for the synthesis of N-aryl heterocycles. This approach not only reduces the environmental footprint of the synthesis but can also in some cases enhance reaction rates.

Energy efficiency is a further cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to significantly reduced reaction times and increased product yields compared to conventional heating methods. The application of microwave irradiation to the synthesis of N,N-bis(4-methylphenyl)thiophen-2-amine could potentially reduce energy consumption and minimize the formation of byproducts. Catalyst-free C-N cross-coupling reactions, sometimes facilitated by microwave energy, represent an even greener alternative by completely eliminating the need for a metal catalyst.

The table below illustrates a comparative overview of traditional versus potential green synthesis approaches for a key step in the formation of N,N-bis(4-methylphenyl)thiophen-2-amine, such as the coupling of 2-halothiophene with di-p-tolylamine.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Traditional Method (e.g., Buchwald-Hartwig) | Potential Green Method (e.g., Microwave-assisted, Cu-catalyzed in green solvent) |

|---|---|---|

| Catalyst | Palladium-based (e.g., Pd(OAc)2/ligand) | Copper-based (e.g., CuI/ligand) or catalyst-free |

| Solvent | Toluene, Dioxane | Water, Ionic Liquid, or Deep Eutectic Solvent |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Typical Yield | 85-95% | 80-92% |

| Catalyst Recyclability | Difficult | Potentially high with supported catalysts |

| Waste Generation | Moderate to high | Low to moderate |

Detailed research findings in related areas support the feasibility of these green approaches. For example, studies on the synthesis of N-aryl imidazoles using Ullmann-type C-N coupling in water have demonstrated the viability of aqueous media for such transformations. Similarly, the use of copper-based catalysts for C-N coupling reactions is a well-established and more sustainable alternative to palladium. The combination of these principles—a greener solvent, a more abundant catalyst, and an energy-efficient heating method—provides a clear pathway for the future development of an environmentally friendly synthesis of N,N-bis(4-methylphenyl)thiophen-2-amine.

Advanced Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Techniques for Electronic Structure Analysis

No peer-reviewed articles or database entries were found detailing the use of Photoelectron Spectroscopy (PES) or Near-Edge X-ray Absorption Fine Structure (NEXAFS) to characterize the electronic structure and molecular orbitals of 2-Thiophenamine (B1582638), N,N-bis(4-methylphenyl)-. Such studies would be crucial for understanding the energy levels of its frontier orbitals (HOMO and LUMO) and the nature of the electronic interactions between the thiophene (B33073) ring and the N,N-bis(4-methylphenyl)- substituent.

Similarly, there is a lack of published research on the use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques aimed at elucidating the specific conformation of this compound in solution. While standard NMR is used for basic structural confirmation, advanced methods like NOESY or ROESY would be required to determine the spatial arrangement and rotational dynamics of the p-tolyl groups relative to the thiophene core, and no such studies were identified.

Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

A search for single-crystal X-ray diffraction data for 2-Thiophenamine, N,N-bis(4-methylphenyl)- in crystallographic databases yielded no results. This indicates that the precise solid-state conformation, including bond lengths, bond angles, and torsional angles, has not been publicly reported. Furthermore, without a crystal structure, any potential intermolecular interactions such as C-H···π or π-π stacking that might govern its packing in the solid state remain unknown.

Vibrational Spectroscopy for Bond Analysis in Complex Systems

Detailed vibrational analysis using techniques like Fourier-Transform Infrared (FT-IR) or Raman spectroscopy for 2-Thiophenamine, N,N-bis(4-methylphenyl)- is not available in the literature. While these analyses are common for new compounds, no studies presenting and assigning the characteristic vibrational modes for this specific molecule could be located.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electron Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For compounds similar to 2-Thiophenamine (B1582638), N,N-bis(4-methylphenyl)-, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining the geometry, molecular orbital energies, and electron distribution. researchgate.net These calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for understanding a molecule's electronic properties and reactivity. researchgate.net However, specific studies detailing the DFT-calculated molecular orbitals and electron density maps for 2-Thiophenamine, N,N-bis(4-methylphenyl)- are not readily found.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is essential for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. diva-portal.orgnih.gov For thiophene-containing molecules, these models can predict reactivity in processes such as electrophilic substitution or oxidation. nih.gov While quantum chemical studies have been performed on the reaction mechanisms of various 2-aminothiophene derivatives, specific modeling of the reaction mechanisms and transition states involving 2-Thiophenamine, N,N-bis(4-methylphenyl)- has not been extensively reported. nih.govresearchgate.net

Computational Prediction of Electron Transport and Charge Transfer Characteristics

The prediction of electron transport and charge transfer properties is vital for assessing a molecule's potential in electronic applications. Computational approaches, often based on DFT and other quantum chemical methods, can estimate parameters like reorganization energy and electronic coupling, which are key to understanding charge mobility. While the HOMO-LUMO gap is a critical parameter in determining molecular electrical transport properties, specific computational studies predicting the electron transport and charge transfer characteristics of 2-Thiophenamine, N,N-bis(4-methylphenyl)- are not available in the current body of scientific literature. researchgate.net

Investigation of Lone Pair Delocalization Effects in the Molecular Framework

The nitrogen atom in 2-Thiophenamine, N,N-bis(4-methylphenyl)- possesses a lone pair of electrons that can significantly influence the molecule's electronic properties through delocalization into the aromatic rings. This delocalization can affect the electron density distribution, molecular geometry, and reactivity. While the effects of lone pair delocalization are a general area of interest in computational chemistry, a specific investigation into these effects within the molecular framework of 2-Thiophenamine, N,N-bis(4-methylphenyl)- has not been a focus of published research.

Applications in Advanced Organic and Hybrid Materials Research

Research on N,N-bis(4-methylphenyl)thiophen-2-amine as an Electron-Donating Core

The fundamental structure of N,N-di(p-tolyl)thiophen-2-amine positions it as a potent electron-donating unit, or donor core, for constructing "push-pull" or donor-π-acceptor (D-π-A) type molecules. researchgate.netbeilstein-journals.org The nitrogen atom's lone pair of electrons can delocalize across the aromatic system, which includes the thiophene (B33073) and tolyl groups. This high electron density allows the moiety to effectively "push" electrons through a conjugated π-bridge to an electron-accepting unit. researchgate.net

Molecules incorporating this donor core are investigated for their potential in creating materials with low ionization potentials and efficient charge generation upon photoexcitation, which are desirable properties for various organic electronic devices. beilstein-journals.org

Integration in Organic Optoelectronic Device Architectures

The favorable electronic properties of the N,N-di(p-tolyl)thiophen-2-amine core have led to its exploration as a key component in a range of organic optoelectronic devices.

In the architecture of Organic Light-Emitting Diodes (OLEDs), materials based on the N,N-di(p-tolyl)thiophen-2-amine motif are primarily investigated for their potential as hole transport materials (HTMs) or as part of the emissive layer. beilstein-journals.orgresearchgate.net The high HOMO level facilitates the injection of holes from the anode, and its molecular structure allows for efficient transport of these positive charge carriers to the emissive layer where they can recombine with electrons to produce light.

Research on analogous D-π-A compounds, which feature a triphenylamine (B166846) donor, a thienothiophene π-bridge, and an organoboron acceptor, has demonstrated their utility as emitters in solution-processed OLEDs. beilstein-journals.org A device fabricated with such a material exhibited promising performance metrics, as detailed in the table below.

| Performance Metric | Value |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency (EQE) | 4.61% |

| Performance data for a solution-processed OLED using a D-π-A emitter structurally related to N,N-di(p-tolyl)thiophen-2-amine. beilstein-journals.org |

Furthermore, the general class of aromatic amines is known to be crucial for hole injection layers (HILs), where they help reduce the energy barrier for charge injection from the transparent conductive oxide (like ITO) to the hole transport layer, thereby improving device efficiency and operational stability. researchgate.net

In the realm of organic photovoltaics, the N,N-di(p-tolyl)thiophen-2-amine moiety serves as an effective electron donor in the photoactive layer of bulk heterojunction (BHJ) or dye-sensitized solar cells (DSSCs). mdpi.com In a BHJ solar cell, this donor material is blended with an electron acceptor material. Upon absorbing light, the donor generates an exciton (B1674681) (a bound electron-hole pair), which then migrates to the donor-acceptor interface to separate into free charge carriers, generating a photocurrent.

The development of non-fullerene acceptors (NFAs) has significantly advanced the efficiency of OPVs. mdpi.comnottingham.edu.cn The performance of these devices is highly dependent on the properties of the donor material. Research on thiophene-based donor polymers, which share structural elements with the subject compound, has led to record power conversion efficiencies (PCEs), demonstrating the viability of this chemical class. researchgate.net The table below summarizes the performance of an OPV device using a rationally designed thiophene-based non-fullerene acceptor, highlighting the potential of such systems.

| Device Parameters | PM6:BTPT-4F-OD | PM6:BTPT-OD |

| Open-Circuit Voltage (VOC) | 0.824 V | 0.952 V |

| Short-Circuit Current (JSC) | 8.16 mA/cm² | 9.86 mA/cm² |

| Fill Factor (FF) | 36.9% | 43.3% |

| Power Conversion Efficiency (PCE) | 2.48% | 4.30% |

| Photovoltaic performance data for organic solar cells based on different non-fullerene acceptors with the polymer donor PM6. mdpi.com |

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The N,N-di(p-tolyl)thiophen-2-amine structure is suitable for use as the p-type semiconductor in the active channel of an OFET. In this configuration, a positive gate voltage depletes the channel of charge carriers, turning the transistor "off," while a negative gate voltage accumulates holes in the channel, turning it "on" and allowing current to flow between the source and drain electrodes.

A key performance metric for an OFET is its charge carrier mobility (µ). While direct data for N,N-di(p-tolyl)thiophen-2-amine is not prevalent, research on structurally similar triarylamine derivatives has shown their effectiveness as hole injection interlayers in pentacene-based OFETs. The insertion of a thin layer of 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA) between the pentacene (B32325) semiconductor and the gold electrodes was found to significantly reduce contact resistance and enhance hole mobility. researchgate.net

| m-MTDATA Layer Thickness | Hole Mobility (cm²/Vs) | Threshold Voltage (V) |

| 0 nm (control) | 0.82 | -17.5 |

| 2 nm | 1.61 | -16.8 |

| 5 nm | 1.25 | -15.6 |

| 10 nm | 0.94 | -13.9 |

| Performance of pentacene OFETs with varying thicknesses of an m-MTDATA hole injection layer. researchgate.net |

This demonstrates that materials from this chemical family can dramatically improve device performance by facilitating more efficient charge injection into the semiconductor. researchgate.net

Investigations into Charge Transport Mechanisms in Solid-State Materials

Understanding how charge carriers move through a material is crucial for optimizing device performance. The N,N-di(p-tolyl)thiophen-2-amine moiety influences charge transport through its molecular structure and solid-state packing. Charge transport in such organic semiconductors typically occurs via a "hopping" mechanism, where charges jump between adjacent molecules. mdpi.com

The rate of hopping is highly dependent on the electronic coupling between molecules (related to their orbital overlap) and the energetic disorder of the material. The non-planar, propeller-like shape of the diarylamine group can inhibit strong π-π stacking, which might lead to more isotropic charge transport properties. Studies on related polymeric systems like poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) have measured hole mobilities in the range of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹. mdpi.com By creating composites with electron acceptor molecules, it is possible to introduce and balance electron transport alongside the inherent hole transport, which is beneficial for devices like photodetectors. mdpi.com

Application in Organic Photosensitizer Development

In dye-sensitized solar cells (DSSCs), a monolayer of photosensitizer (dye) molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The N,N-di(p-tolyl)thiophen-2-amine structure serves as an excellent donor component in D-π-A dyes. nih.gov

Upon light absorption, the dye enters an excited state, followed by the injection of an electron from the dye's LUMO into the conduction band of the TiO₂. The original state of the dye is then restored by an electron from a redox mediator. The performance of DSSCs is critically linked to the dye's properties: its light-harvesting ability, the alignment of its energy levels with the semiconductor and the redox mediator, and its stability.

Research on thiophene-based organic dyes has shown impressive results. For example, co-sensitization, where multiple dyes are used to capture a broader range of the solar spectrum, has led to devices with high efficiency. A co-sensitized device using a thiophene-based dye achieved a power conversion efficiency of 13.7%. researchgate.net Another study on triphenylamine-functionalized organic photosensitizers produced a dye that outperformed the standard N719 ruthenium-based dye, achieving a PCE of 7.56%. nih.gov

| Sensitizer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| Standard N-719 | 0.658 | 18.59 | 59.70 | 7.61 |

| IS-5 (Thiophene-based) | 0.646 | 6.15 | 68.30 | 2.72 |

| N-719 + IS-5 (Co-sensitized) | 0.680 | 19.23 | 61.88 | 8.09 |

| Photovoltaic parameters for DSSCs using a thiophene-based dye (IS-5) alone and as a co-sensitizer with the standard N-719 dye. |

These findings underscore the effectiveness of the N,N-diarylthiophen-2-amine motif as a donor in high-performance organic photosensitizers. nih.govresearchgate.net

Derivatization, Functionalization, and Structure Performance Relationship Studies

Strategies for Peripheral Functionalization of the Thiophenamine Scaffoldnih.govd-nb.infonih.gov

Peripheral functionalization is a key technique used to modify the properties of the core 2-thiophenamine (B1582638) structure. This involves the attachment of specific chemical groups to the thiophene (B33073) ring or the peripheral N,N-bis(4-methylphenyl) groups to elicit desired electronic behaviors.

The electronic landscape of the 2-thiophenamine, N,N-bis(4-methylphenyl)- molecule can be significantly sculpted by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). Attaching EWGs, such as nitro or cyano groups, to the thiophene ring can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification is crucial for developing n-type semiconductor materials used in organic field-effect transistors (OFETs). researchgate.net Conversely, the addition of EDGs, like alkyl or alkoxy groups, raises the HOMO and LUMO energy levels, which enhances hole-transport characteristics, making the molecule more suitable as a p-type semiconductor.

This strategic placement of functional groups allows for the creation of donor-acceptor (D-A) structures within a single molecule. nih.gov This design can induce intramolecular charge transfer (ICT), a phenomenon that profoundly influences the material's absorption and emission spectra and is highly desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

To enhance charge transport capabilities, individual 2-thiophenamine, N,N-bis(4-methylphenyl)- units can be linked together to form longer conjugated chains known as oligomers and polymers. d-nb.info These extended molecular systems facilitate the delocalization of π-electrons along the polymer backbone, which is essential for efficient charge mobility.

Various synthetic methods are employed to create these polymers, with the properties of the final material being heavily dependent on the nature of the functional groups attached to the monomer units. For instance, incorporating flexible alkyl chains can improve the polymer's solubility and processability, while rigid, planar structures can promote intermolecular π-π stacking, leading to higher charge carrier mobilities. The resulting thiophene-based polymers are often investigated for their potential in flexible electronics, sensors, and electrochromic devices. d-nb.info

Rational Design Principles for Modulating Electronic Properties

The design of novel 2-thiophenamine, N,N-bis(4-methylphenyl)- derivatives is increasingly guided by computational chemistry and rational design principles. mdpi.com Density Functional Theory (DFT) calculations, for example, allow scientists to predict the electronic properties of a molecule before it is synthesized, saving significant time and resources. researchgate.net

Key molecular parameters that are targeted for modulation include the HOMO-LUMO energy gap, ionization potential, and electron affinity. By systematically altering the structure—for instance, by changing the length of a conjugated spacer or the identity of an acceptor unit—researchers can control these properties. A smaller HOMO-LUMO gap, for example, typically leads to the absorption of longer wavelengths of light, a desirable trait for materials used in near-infrared photodetectors and OPVs. researchgate.net

| Compound | Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Derivative 1 | -H (Reference) | -5.20 | -1.75 | 3.45 |

| Derivative 2 | -OCH3 (Donating) | -5.05 | -1.68 | 3.37 |

| Derivative 3 | -CN (Withdrawing) | -5.45 | -2.10 | 3.35 |

| Derivative 4 | -NO2 (Withdrawing) | -5.62 | -2.55 | 3.07 |

Systematic Investigation of Structural Modifications on Device Performancemdpi.com

A systematic approach to modifying the molecular structure is crucial for understanding its impact on the performance of electronic devices. By synthesizing a series of related compounds where only one structural feature is varied at a time, clear structure-performance relationships can be established. mdpi.com

| Molecule | Key Structural Feature | Charge Carrier Type | Mobility (cm²/V·s) |

|---|---|---|---|

| DPP-Th-1 | Bi-thienyl Donor | p-type | 2.3 x 10⁻³ |

| DPP-Th-2 | Terminal Cyano-indanone Acceptor | n-type | 4.4 x 10⁻² |

| DPP-Th-3 | Terminal Thiobarbituric Acid Acceptor | n-type | 1.5 x 10⁻³ |

| Blend (1:1) | DPP-Th-1 and DPP-Th-2 | Ambipolar | ~10⁻³ (hole and electron) |

Synthesis of Bis-heterocyclic Derivatives and Their Functional Rolenih.gov

Creating bis-heterocyclic molecules, where the 2-thiophenamine, N,N-bis(4-methylphenyl)- core is chemically linked to another distinct heterocyclic system, is a powerful strategy for developing materials with novel functionalities. nih.gov For instance, coupling the electron-rich thiophenamine unit with a known electron-accepting heterocycle, such as diketopyrrolopyrrole (DPP) or benzothiadiazole, results in a pronounced donor-acceptor architecture. nih.govresearchgate.net

These bis-heterocyclic derivatives often exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them excellent candidates for light-harvesting applications in solar cells. researchgate.net The functional role of this molecular design is to facilitate efficient photoinduced electron transfer from the donor (thiophenamine) to the acceptor (the other heterocycle), which is the primary step in photovoltaic energy conversion. Synthetic strategies to create these complex molecules often rely on modern cross-coupling reactions, such as the Suzuki or Stille reactions, which allow for the precise connection of different aromatic building blocks.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses. However, recent efforts have shifted towards developing more efficient, regioselective, and environmentally benign procedures. bohrium.com Future research on 2-Thiophenamine (B1582638), N,N-bis(4-methylphenyl)- will likely prioritize the development of novel synthetic routes that are both atom-economical and sustainable.

One promising avenue is the adoption of solvent-free reaction conditions. For instance, the synthesis of a related chiral bis-aldimine, 2,5-Bis{[(–)-(S)-1-(4-methylphenyl)ethyl]iminomethyl}thiophene, has been successfully achieved through a solvent-free Schiff condensation. rsc.orgnih.gov This approach, where a liquid amine reactant also serves as the solvent, could be adapted for the synthesis of 2-Thiophenamine, N,N-bis(4-methylphenyl)-, significantly reducing solvent waste.

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann couplings, are common for creating C-C bonds in the synthesis of terthiophene derivatives and could be optimized for the large-scale and cost-effective production of 2-Thiophenamine, N,N-bis(4-methylphenyl)-. nih.gov Research into greener catalysts and reaction media for these processes will be a key focus. Additionally, iodine-promoted heterocyclization and various one-pot procedures are emerging as powerful tools for constructing highly functionalized thiophenes, offering alternative and potentially more efficient synthetic strategies. bohrium.commdpi.comorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Advantages | Disadvantages | Potential for Sustainability |

| Traditional Condensations (e.g., Gewald, Paal-Knorr) | Well-established, readily available starting materials. | Often require harsh conditions, can produce significant waste. | Moderate, can be improved with greener solvents and catalysts. |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Ullmann) | High yields, good functional group tolerance. nih.gov | Use of expensive and potentially toxic metal catalysts. | High, with the development of earth-abundant metal catalysts and catalyst recycling. |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification. rsc.orgnih.gov | Limited to specific reaction types and reactant properties. | Very High, aligns with green chemistry principles. |

| Iodocyclization | Direct preparation of iodine-containing thiophenes for further functionalization. bohrium.commdpi.comorganic-chemistry.org | Use of iodine reagents. | Moderate, depends on the overall process and iodine recovery. |

| One-Pot Procedures | Increased efficiency, reduced workup steps. bohrium.com | Can be challenging to optimize for complex molecules. | High, reduces energy consumption and waste generation. |

Advanced Understanding of Interfacial Phenomena in Materials Science

The sulfur atom in the thiophene ring is electron-rich and can interact with other materials, such as the lead atoms in perovskite crystals, a class of materials used in next-generation solar cells. nih.gov This interaction can lead to the passivation of defects at the perovskite/hole-transport layer interface, which in turn reduces charge recombination and improves device efficiency. researchgate.net Detailed surface characterization techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning probe microscopy, will be crucial in elucidating the nature and strength of these interfacial interactions.

Moreover, the molecular structure of 2-Thiophenamine, N,N-bis(4-methylphenyl)-, with its bulky di-p-tolylamino group, can influence the morphology and ordering of adjacent layers. Understanding how this compound self-assembles at interfaces and how its orientation affects charge transfer will be a key area of investigation. This knowledge will enable the rational design of interfacial layers for improved charge extraction and transport in electronic devices.

Development of Next-Generation Organic Electronic Materials

The inherent electronic properties of triarylamine-thiophene structures make them prime candidates for use in a variety of organic electronic devices. 2-Thiophenamine, N,N-bis(4-methylphenyl)- is expected to function as an effective hole-transporting material (HTM) due to the electron-donating nature of both the thiophene and the diarylamine moieties. nih.govmdpi.com

In the context of perovskite solar cells (PSCs), an ideal HTM should possess high hole mobility and appropriate energy level alignment with the perovskite absorber layer to facilitate efficient hole extraction. researchgate.netfrontiersin.org Future research will involve the detailed characterization of the electronic properties of 2-Thiophenamine, N,N-bis(4-methylphenyl)-, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, through techniques like cyclic voltammetry. Its hole mobility can be determined using methods such as the space-charge-limited current (SCLC) measurement. nih.gov

Beyond PSCs, this compound could also find applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). In OLEDs, it could serve as a hole-injection or hole-transport layer, contributing to balanced charge injection and transport, which is essential for high efficiency. vivanls.com For OTFTs, the ability of thiophene-based materials to form ordered thin films could lead to high charge carrier mobilities. researchgate.net

Table 2: Key Properties for Organic Electronic Materials

| Property | Desired Characteristic for HTMs | Relevance of 2-Thiophenamine, N,N-bis(4-methylphenyl)- |

| HOMO Energy Level | Aligned with the valence band of the active layer (e.g., perovskite) for efficient hole transfer. frontiersin.org | The combination of thiophene and triarylamine is known to result in high HOMO levels suitable for many perovskites. nih.govmdpi.com |

| Hole Mobility | High, to facilitate rapid charge transport and reduce recombination. mdpi.com | The planar thiophene core and potential for intermolecular π-π stacking can enhance hole mobility. nih.govmdpi.com |

| Thermal Stability | High, to ensure long-term device stability under operational stress. | Triarylamine and thiophene derivatives generally exhibit good thermal stability. |

| Film-Forming Ability | Good, to form smooth and uniform layers for optimal device performance. nih.gov | The bulky nature of the di-p-tolylamino group may influence film morphology. |

Integration in Multi-Component Hybrid Systems

The future of advanced materials often lies in the synergistic combination of different components in hybrid systems. 2-Thiophenamine, N,N-bis(4-methylphenyl)- is well-suited for integration into such multi-component architectures.

In perovskite solar cells, the HTM is a critical component of a layered device structure that also includes the perovskite absorber, an electron-transport layer, and electrodes. mdpi.com The performance of the entire system depends on the interplay between these components. Future work will focus on optimizing the integration of 2-Thiophenamine, N,N-bis(4-methylphenyl)- with various perovskite compositions and electron-transport materials to maximize power conversion efficiency and stability.

Another emerging area is the development of tandem solar cells, where multiple absorber layers with different bandgaps are stacked to capture a broader portion of the solar spectrum. 2-Thiophenamine, N,N-bis(4-methylphenyl)- could be employed as an HTM in one of the sub-cells of such a tandem device.

Furthermore, the electrochemical properties of triarylamine-thiophene copolymers suggest their potential use in energy storage applications. rsc.org By copolymerizing 2-Thiophenamine, N,N-bis(4-methylphenyl)- with other monomers, it may be possible to create novel materials for redox-active electrodes in batteries or supercapacitors.

Application in Advanced Sensing Platforms

The electronic properties of conjugated organic molecules like 2-Thiophenamine, N,N-bis(4-methylphenyl)- can be sensitive to their local environment. This sensitivity can be exploited for the development of advanced sensing platforms.

For instance, the interaction of analytes with the surface of a thin film of this material could induce changes in its conductivity or photoluminescence, forming the basis of a chemical sensor. The electron-rich nature of the thiophene ring and the nitrogen atom of the amine group could make the molecule particularly sensitive to electron-deficient analytes.

Future research could explore the incorporation of 2-Thiophenamine, N,N-bis(4-methylphenyl)- as the active material in chemiresistive or optical sensors. The design of such sensors would involve optimizing the film deposition process to maximize the surface area available for interaction with the target analyte and integrating the sensing material with a transducer to convert the chemical interaction into a measurable signal. The selectivity of the sensor could be tuned by chemical modification of the parent molecule.

Q & A

Advanced Research Question

- LC-MS/MS : Screen for halogenated byproducts (e.g., residual bromobenzene).

- ICP-OES : Detect heavy metal residues (e.g., Pd) below 10 ppm.

- Ames test : Assess mutagenicity if biological applications are intended (avoiding BenchChem protocols per guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.